molecular formula C8H4F6O B1329299 3,5-Bis(trifluoromethyl)phenol CAS No. 349-58-6

3,5-Bis(trifluoromethyl)phenol

Cat. No.: B1329299
CAS No.: 349-58-6
M. Wt: 230.11 g/mol
InChI Key: ODSXJQYJADZFJX-UHFFFAOYSA-N
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Description

3,5-Bis(trifluoromethyl)phenol: is an organic compound with the chemical formula C8H4F6O . It is characterized by the presence of two trifluoromethyl groups attached to a phenol ring. This compound is known for its unique chemical properties and is used as an intermediate in organic synthesis .

Mechanism of Action

Target of Action

3,5-Bis(trifluoromethyl)phenol (BTMP) is a complex compound with multiple potential targets. It’s known to act as a hydrogen donor in the extraction of aluminium (III) and gallium (III) with 2,4-pentanedione , suggesting it may interact with metal ions in biological systems.

Mode of Action

As a hydrogen donor, it likely interacts with its targets through hydrogen bonding . This can lead to changes in the targets’ structure and function, potentially altering biochemical pathways.

Biochemical Pathways

Given its role as a hydrogen donor in the extraction of aluminium (III) and gallium (III), it may influence pathways involving these metal ions .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods often involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and environmental considerations .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 3,5-Bis(trifluoromethyl)phenol is unique due to the presence of two trifluoromethyl groups, which significantly enhance its chemical reactivity and stability compared to similar compounds. This makes it particularly useful in applications requiring high reactivity and stability .

Properties

IUPAC Name

3,5-bis(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F6O/c9-7(10,11)4-1-5(8(12,13)14)3-6(15)2-4/h1-3,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODSXJQYJADZFJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60188454
Record name alpha,alpha,alpha,alpha',alpha',alpha'-Hexafluoro-3,5-xylenol
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Molecular Weight

230.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349-58-6
Record name 3,5-Bis(trifluoromethyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=349-58-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 3,5-Bis(trifluoromethyl)phenol
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Record name 349-58-6
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Record name alpha,alpha,alpha,alpha',alpha',alpha'-Hexafluoro-3,5-xylenol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α,α,α,α',α',α'-hexafluoro-3,5-xylenol
Source European Chemicals Agency (ECHA)
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Record name 3,5-BIS(TRIFLUOROMETHYL)PHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UF8V4P6RSU
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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